3-(氨甲基)-N-异丙基吡啶-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

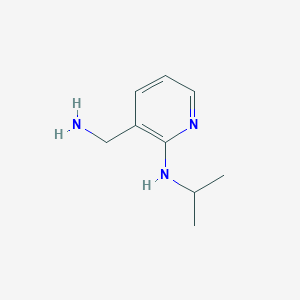

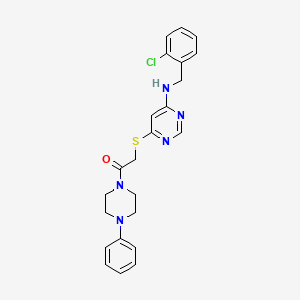

“3-(Aminomethyl)-N-isopropylpyridin-2-amine” is a compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The “3-(Aminomethyl)” part indicates that there is an -NH2 (amine) group attached to a -CH2 (methyl) group, which is attached to the third position of the pyridine ring . The “N-isopropyl” part indicates that there is an isopropyl group attached to the nitrogen atom of the pyridine ring .

Molecular Structure Analysis

The molecular structure of “3-(Aminomethyl)-N-isopropylpyridin-2-amine” would consist of a pyridine ring with an aminomethyl group at the third position and an isopropyl group attached to the nitrogen atom of the pyridine ring .

Chemical Reactions Analysis

Amines, including “3-(Aminomethyl)-N-isopropylpyridin-2-amine”, can undergo a variety of reactions. They can react with acids to form ammonium salts . They can also undergo reactions with nitrous acid . Primary amines can react with carbonyl compounds to form imines .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Aminomethyl)-N-isopropylpyridin-2-amine” would depend on its specific structure. For example, amines are generally basic due to the presence of a lone pair of electrons on the nitrogen atom .

科学研究应用

- Researchers have explored AMPBH-functionalized nanoparticles for drug delivery. These nanoparticles can encapsulate therapeutic agents and enhance their targeted delivery to specific cells or tissues .

- In situ monitoring of nanovehicles within cells is crucial for drug delivery. Phenylboronate-linked RGD-dextran/purpurin 18 conjugates, which incorporate AMPBH, have been used for photoacoustic imaging .

- Recent studies have identified highly selective inhibitors of the human constitutive proteasome β5c chymotryptic subunit. AMPBH derivatives were among the compounds investigated .

Drug Delivery Systems

Photoacoustic Imaging Agents

Proteasome Inhibitors

作用机制

Target of Action

The primary target of 3-(aminomethyl)-N-propan-2-ylpyridin-2-amine is the Mycobacterium tuberculosis (Mtb) leucyl-tRNA synthetase (LeuRS) . LeuRS is an enzyme that plays a crucial role in protein synthesis by attaching the amino acid leucine to its corresponding tRNA molecule .

Mode of Action

The compound interacts with its target, the Mtb LeuRS, inhibiting its function . This inhibition disrupts the protein synthesis process, which is vital for the survival and replication of the bacteria . The compound shows potent inhibition of Mtb LeuRS and in vitro antitubercular activity .

Biochemical Pathways

The affected pathway is the protein synthesis pathway in Mycobacterium tuberculosis . By inhibiting LeuRS, the compound disrupts the attachment of leucine to its corresponding tRNA, a critical step in protein synthesis . This disruption can lead to downstream effects such as impaired bacterial growth and replication .

Pharmacokinetics

Similar compounds, such as aminoglycosides, are known to have excellent water solubility and predictable pharmacokinetics due to their physicochemical properties . They exhibit concentration-dependent bactericidal activity .

Result of Action

The primary result of the compound’s action is the inhibition of protein synthesis in Mycobacterium tuberculosis, leading to its antitubercular activity . This disruption in protein synthesis can lead to impaired bacterial growth and replication, contributing to the compound’s antimicrobial effect .

未来方向

属性

IUPAC Name |

3-(aminomethyl)-N-propan-2-ylpyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-7(2)12-9-8(6-10)4-3-5-11-9/h3-5,7H,6,10H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVYGVDXBAWVPBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C=CC=N1)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(aminomethyl)-N-propan-2-ylpyridin-2-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(3-Fluoropropoxy)phenyl]acetonitrile](/img/structure/B2831429.png)

![8-chloro-2-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2831430.png)

![4-methoxy-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2831432.png)

![Methyl 2-[(1,5-dimethylpyrazol-4-yl)amino]acetate](/img/structure/B2831437.png)

![7-methyl-4-oxo-N-(m-tolyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2831442.png)

![4-amino-N-(furan-2-ylmethyl)pyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B2831443.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-N,2-dimethyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2831444.png)

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2831449.png)

![4-methoxy-N'-{[(3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepin-1-yl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B2831450.png)